molecular formula C6H10 B043207 3,3-Dimethyl-1-Butyne CAS No. 917-92-0

3,3-Dimethyl-1-Butyne

Cat. No. B043207
CAS RN: 917-92-0
M. Wt: 82.14 g/mol
InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-Butyne is used as an active pharmaceutical intermediate for terbinafine . It is also used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne . Further, it is used in the synthesis of erythro and threo isomers of B- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN by hydroboration-deuteronolysis-hydroboration sequence .


Synthesis Analysis

3,3-Dimethyl-1-Butyne is used in the synthesis of erythro and threo isomers of B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN by hydroboration-deuteronolysis-hydroboration sequence .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-Butyne includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

3,3-Dimethyl-1-Butyne is used as an active pharmaceutical intermediate for terbinafine . It is also used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne . Further, it is used in the synthesis of erythro and threo isomers of B- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN by hydroboration-deuteronolysis-hydroboration sequence .


Physical And Chemical Properties Analysis

3,3-Dimethyl-1-Butyne is a clear colorless liquid . It has a boiling point of 38 °C and a flash point of -34 °C . The density is 0.67 g/mL at 25 °C and the refractive index is 1.38 .

Scientific Research Applications

  • Optical Resolution : Shinohara, Aoki, and Oikawa (1995) demonstrated that vapour enantioselective permeation through a specific poly1-[dimethyl(10-pinanyl)silyl]-1-propyne membrane could effectively separate racemates like 1,3-butanediol and 2-butanol. This represents a pioneering example in the field of optical resolution via vapour permeation (Shinohara, Aoki, & Oikawa, 1995).

  • Diels-Alder Reaction : In the study by Dowd and Weber (1982), the reaction involving (1E)-1,3-dimethoxybutadiene (III) and various compounds like maleic anhydride, N-phenyltriazolinedione, and dimethyl acetylenedicarboxylate was explored, showing the potential of such reactions in organic synthesis (Dowd & Weber, 1982).

  • Surface Chemistry : Fricke et al. (1992) investigated the thermal stability of 2,3-dimethyl-2-butene and 2-butyne on Ni(111) surfaces, revealing insights into the stability and superstructure formation of these compounds at varying temperatures (Fricke, Graupner, Hammer, & Müller, 1992).

  • Electro-winning Applications : D'Amboise, Mathieu, and Piron (1988) studied 2-Butyne-1,4-diol, noting its brownish technical grade and the presence of monomer, dimer, and possibly trimer. This study highlighted the chemical behavior of such compounds in solutions, particularly in zinc electro-winning processes (D'Amboise, Mathieu, & Piron, 1988).

  • Organometallic Chemistry : Aime et al. (1978) explored the reactivity of the ruthenium carbonyl hydride HRu3(CO)9C2C(CH3)3, providing insights into the reaction mechanisms of such compounds and their potential applications in organometallic chemistry (Aime, Gervaso, Milone, Sappa, & Franchini-Angela, 1978).

Safety And Hazards

3,3-Dimethyl-1-Butyne is highly flammable . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

3,3-Dimethyl-1-Butyne is a useful reagent for organic synthesis . It has potential applications in the development of new pharmaceuticals and in the synthesis of complex organic molecules .

properties

IUPAC Name

3,3-dimethylbut-1-yne
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InChI

InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNCLVNXGCGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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Related CAS

51730-68-8
Record name 1-Butyne, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID70238671
Record name 3,3-Dimethylbutyne
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butyne
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Vapor Pressure

398.0 [mmHg]
Record name 3,3-Dimethyl-1-butyne
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Product Name

3,3-Dimethyl-1-Butyne

CAS RN

917-92-0
Record name 3,3-Dimethyl-1-butyne
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Record name t-Butyl acetylene
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Record name 3,3-Dimethylbutyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
896
Citations
PK Baker, MGB Drew, DS Moore - Journal of Organometallic Chemistry, 2002 - Elsevier
Reaction of [WI 2 (CO) 3 (NCMe) 2 ] with two equivalents of 3,3-dimethyl-1-butyne (HC 2 Bu t ) in CH 2 Cl 2 at room temperature, in the absence of light, afforded the bis(alkyne) complex…
Number of citations: 4 www.sciencedirect.com
BS Jursic - Journal of Molecular Structure: THEOCHEM, 1995 - Elsevier
An AM1 semiempirical study of Diels-Alder reactions was performed with 3,3-dimethyl-1-phosphabutyne as dienophile. 1,3-Cyclohexadiene and α-pyrone were used as dienes and the …
Number of citations: 3 www.sciencedirect.com
J Lee, PE Fanwick, IP Rothwell - Organometallics, 2003 - ACS Publications
The ambient-temperature sodium amalgam (2 Na per Ti) reduction of hydrocarbon solutions of [Cp(ArO)TiCl 2 ] (ArO = 2,3,5,6-tetraphenylphenoxide) (1) in the presence of 3,3-dimethyl-…
Number of citations: 9 pubs.acs.org
ERT Kerstel, KK Lehmann, TF Mentel… - The Journal of …, 1991 - ACS Publications
Conclusion The optical model is based on the distinction between those molecules that are scattered promptly off the surface and those that are not. The sticking probability is computed …
Number of citations: 12 pubs.acs.org
M Akita, H Yasuda, A Nakamura - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
A series of 1-alkynes (RC≡CH where R=Et, n-Pr, n-Bu, n-C 6 H 13 , cyclohexyl, Ph, Me 3 Si, Me 3 SiCH 2 , and Me 3 SiOCH 2 ) was found to dimerize regioselectively (>99%) to 2,4-…
Number of citations: 151 www.journal.csj.jp
TS Lee, SC Shim, SS Kim - Bulletin of the Korean Chemical …, 1986 - pdf.lookchemmall.com
Irradiation of 1, 4-diphenyl-1, 3-butadiyne and 5, 5-dimethyl-1-phenyl-1, 3-hexadiyne with methanol yields 1: 1 polar addi-tion products,[E]-and [Z]-1, 4-diphenyl-1-methoxy-1-buten-3-…
Number of citations: 5 pdf.lookchemmall.com
MJ Bayer, H Pritzkow, W Siebert - European Journal of …, 2002 - Wiley Online Library
The synthesis and properties of tris(3,3‐dimethyl‐1‐butynyl)borane (1), the first donor‐free tris(alkynyl)borane, and of its adducts 2 [donor = pyridine (2a), triphenylphosphane (2b), …
SC Shim, SS Kim - Bulletin of the Korean Chemical Society, 1985 - koreascience.kr
A diacetylene compound, 1, 4-diphenyl-1, 3-butadiyne, was photolyzed with 2, 3-dimethyl-2-butene, 1, 4-cyclohexadiene, dimethyl fumarate, and methyl crotonate, as a model reaction …
Number of citations: 4 koreascience.kr
JF Kunzler, V Percec - Polymer Bulletin, 1987 - Springer
The non-conjugated poly (3,3-dimethyl-1-butyne) and poly (1-trimethylsilyl)-1-propyne were prepared by metathesis catalysts and the polymerization was monitored for molecular …
Number of citations: 47 link.springer.com
MG Horner, MJ Rudolph, S Wolff… - Journal of the American …, 1992 - ACS Publications
Oxidation of (V-aminopyrrolidine 5 with ferr-butyl hypochlorite at-130 C yields the 1, 1-disubstituted diazene 4, which is stablein dimethyl ether solution at thistemperature. Thermal (-90 …
Number of citations: 9 pubs.acs.org

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